5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a hydrochloride salt form. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the bromination of 4-methylpyridin-2-one followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on various biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the pyridine ring play crucial roles in its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological and medicinal applications .
Comparison with Similar Compounds
5-Bromo-2-hydroxy-4-methylpyridine: Similar in structure but lacks the dihydropyridin-2-one moiety.
4-Methylpyridin-2-one: Lacks the bromine atom at the 5-position.
5-Bromo-1,2-dihydropyridin-2-one: Similar but lacks the methyl group at the 4-position.
Uniqueness: 5-Bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the combination of the bromine atom, methyl group, and dihydropyridin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-4-2-6(9)8-3-5(4)7;/h2-3H,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLJADJPSARKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-26-9 | |
Record name | 5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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